The synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine typically involves several key steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to enhance yield and purity. This approach allows for more consistent quality and efficiency in production.
The molecular structure of 4-[4-(Trifluoromethoxy)phenoxy]piperidine reveals several noteworthy features:
The detailed analysis of its structure can be supported by spectroscopic techniques such as NMR and mass spectrometry .
4-[4-(Trifluoromethoxy)phenoxy]piperidine can undergo various chemical transformations:
The conditions for these reactions vary:
The mechanism of action for 4-[4-(Trifluoromethoxy)phenoxy]piperidine involves its interaction with specific biological targets:
4-[4-(Trifluoromethoxy)phenoxy]piperidine has several notable applications:
4-[4-(Trifluoromethoxy)phenoxy]piperidine (CAS Registry Number: 28033-37-6) possesses the molecular formula C₁₂H₁₄F₃NO₂ and a molecular weight of 261.24 g/mol (as confirmed by multiple suppliers and PubChem listings) [4] [5] [9]. Its structure consists of a piperidine ring where the nitrogen atom enables basicity (predicted pKa ~9.62) and protonation, and the carbon at the 4-position forms an ether linkage with the para-oxygen of a phenoxy group. This phenoxy group is further substituted at its para position with the trifluoromethoxy moiety (–OCF₃), a key feature contributing to the compound's physicochemical profile.
The systematic IUPAC name is 4-[4-(Trifluoromethoxy)phenoxy]piperidine. Common synonyms include:
Table 1: Key Structural and Physicochemical Properties of 4-[4-(Trifluoromethoxy)phenoxy]piperidine
Property | Value/Description | Source/Reference |
---|---|---|
CAS Registry Number | 28033-37-6 | [4] [5] |
Molecular Formula | C₁₂H₁₄F₃NO₂ | [4] [5] [9] |
Molecular Weight | 261.24 g/mol | [5] [9] |
IUPAC Name | 4-[4-(Trifluoromethoxy)phenoxy]piperidine | [4] [9] |
Common Synonyms | 4-(4-Trifluoromethoxyphenoxy)piperidine; PIPERIDINE, 4-[4-(TRIFLUOROMETHYL)PHENOXY]- (Incorrect) | [5] |
Predicted pKa (Piperidine N) | 9.62 ± 0.10 | |
Predicted Density | 1.193 ± 0.06 g/cm³ | |
Predicted Boiling Point | 295.6 ± 40.0 °C | |
Physical Form (Typical) | Solid | [4] |
Storage Recommendations | 2-8°C, protect from light | |
SMILES | FC(F)(F)Oc1ccc(cc1)OC2CCNCC2 | [9] |
InChI Key | RPQOTFPZKNHYFB-UHFFFAOYSA-N | [4] [9] |
Spectral characterization, including ¹H, ¹³C, and ¹⁹F NMR, mass spectrometry, and elemental analysis data, confirms its structure and purity [6]. The compound typically appears as a solid and is recommended for storage at 2-8°C with protection from light . Its moderate solubility favors organic solvents (e.g., methanol, dichloromethane, ethyl acetate) over water, attributable to the aromatic ring and lipophilic trifluoromethoxy group [4].
The synthesis of 4-[4-(Trifluoromethoxy)phenoxy]piperidine emerged as a significant challenge due to the difficulty of directly introducing the trifluoromethoxy group onto complex molecules, especially aliphatic systems like piperidines. Early routes often relied on multi-step sequences involving protection, activation, fluorination, and deprotection. A notable patented method (CN105461617A) utilizes N-benzyl-4-hydroxypiperidine as the starting material [2]. This intermediate undergoes an etherification reaction with 4-(trifluoromethoxy)phenol under basic conditions (e.g., alkali hydroxides or carbonates) or via phase-transfer catalysis. The resulting N-benzyl-4-[4-(trifluoromethoxy)phenoxy]piperidine then requires debenzylation. This critical step is achieved through catalytic hydrogenation (using catalysts like palladium on carbon, Raney nickel, or platinum oxide) under hydrogen pressure or via alternative reductive systems (e.g., ammonium formate with Pd/C). The process necessitates careful control of reaction conditions (temperature, pressure, solvent choice like methanol, ethanol, or ethyl acetate) to ensure clean removal of the benzyl group without affecting other sensitive functionalities like the ether linkage or the OCF₃ group [2].
Table 2: Key Synthetic Methods for 4-[4-(Trifluoromethoxy)phenoxy]piperidine
Synthetic Strategy | Key Steps & Reagents | Advantages/Challenges | Source |
---|---|---|---|
N-Benzyl Deblocking (Patent CN105461617A) | 1. Etherification: N-Benzyl-4-hydroxypiperidine + 4-(Trifluoromethoxy)phenol / Base (e.g., K₂CO₃) or PTC2. Reductive Debenzylation: H₂/Catalyst (Pd/C, Ni, PtO₂) or Alternative Reductants (e.g., HCO₂NH₄/Pd/C) in solvents like MeOH, EtOH, EtOAc | Well-established protecting group chemistry. Requires handling hydrogenation catalysts. Risk of over-reduction minimal but requires control. | [2] |
Xanthate Route (Logvinenko et al.) | 1. Protection: 4-Hydroxypiperidine → N-Benzoyl derivative2. Activation/Xanthate Formation3. Fluorination: NBS then Olah's reagent (Py·HF)4. Reduction: N-Benzoyl → N-Benzyl5. Deprotection: 1-Chloroethyl chloroformate (CACE) | Enables direct O-CF₃ formation on piperidine. Multi-step (5 steps). Suitable for multigram synthesis (8.4g reported). Involves hazardous reagents. | [6] |
Salt Formation (Patent CN107406386B) | Uses pre-formed 4-[4-(Trifluoromethoxy)phenoxy]piperidine in reaction with 1-(4-Hydroxyphenyl)piperazine derivatives under heat and phase-transfer conditions. | Highlights downstream use. Focuses on coupling the piperidine to form complex salts/pharmaceutical intermediates. |
A significant advancement came with the development of methods for directly introducing the -OCF₃ group onto aliphatic oxygen. Logvinenko and colleagues reported a multi-gram synthesis (yielding 8.4 g) starting from 4-hydroxypiperidine via a xanthate-based pathway inspired by the Hiyama method [6]. This five-step sequence involves:
4-[4-(Trifluoromethoxy)phenoxy]piperidine serves as a crucial pharmacophore and synthetic intermediate in designing bioactive molecules, primarily due to the combined effects of the piperidine ring and the trifluoromethoxy substituent. The piperidine moiety provides a basic nitrogen capable of forming salt bridges with biological targets, influencing potency and pharmacokinetics. Its conformational flexibility allows the molecule to adopt bioactive poses. The trifluoromethoxy group (–OCF₃), attached para to the ether linkage on the phenyl ring, significantly enhances lipophilicity (log P), facilitating passive membrane permeability. Crucially, this group offers superior metabolic stability compared to non-fluorinated alkoxy groups or even the trifluoromethyl (–CF₃) group, resisting rapid oxidative degradation by cytochrome P450 enzymes and thereby improving the compound's half-life in vivo [4] [6]. The electron-withdrawing nature of –OCF₃ can also fine-tune the electronic properties of the connected phenyl ring, potentially influencing binding affinity to target proteins.
Its primary application lies in constructing complex pharmacologically active molecules. A prominent example is its use in synthesizing TRPA1 (Transient Receptor Potential Ankyrin 1) channel modulators. TRPA1 is implicated in pain and inflammatory pathways, making it a target for analgesics and anti-inflammatory drugs. Incorporating the 4-[4-(trifluoromethoxy)phenoxy]piperidine fragment provides specific structural features essential for target interaction and optimal ADME (Absorption, Distribution, Metabolism, Excretion) properties [6] . Patent CN107406386B explicitly details its use in synthesizing 1-(4-hydroxyphenyl)-4-(4-trifluoromethoxyphenoxy)piperidine or its salts, representing a specific subclass of pharmacologically active compounds where the piperidine serves as a central linker between aryl/heteroaryl systems .
Furthermore, its structural analog, 4-(trifluoromethoxy)piperidine (synthesized multigram-scale as reported by Logvinenko et al.), exemplifies the broader utility of aliphatic OCF₃-containing piperidines. These building blocks are incorporated into molecules designed as EGFR (Epidermal Growth Factor Receptor) inhibitors targeting mutations like T790M for cancer therapy, and lipophilic amino acid analogs (e.g., 2-amino-4-(trifluoromethoxy)butanoic acid) studied for their physico-chemical properties and metabolic stability [6]. The presence of the trifluoromethoxy group directly attached to the piperidine ring in these analogs presents distinct synthetic challenges but offers unique steric and electronic properties compared to the phenoxy-linked variant discussed here. The demonstrated ability to synthesize 4-[4-(trifluoromethoxy)phenoxy]piperidine and its analogs on multigram scales (e.g., 8.4g - 12.9g) [6] underscores its established importance as a versatile and accessible intermediate for drug discovery programs aiming to leverage the benefits of fluorine in medicinal chemistry.
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5